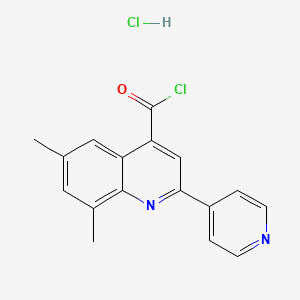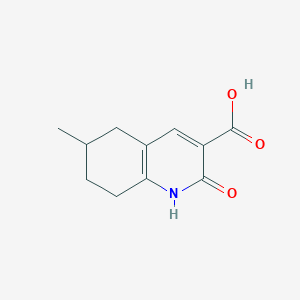![molecular formula C17H28ClNO B1442611 Clorhidrato de 4-{2-[2-(tert-butil)fenoxi]etil}piperidina CAS No. 1146960-36-2](/img/structure/B1442611.png)
Clorhidrato de 4-{2-[2-(tert-butil)fenoxi]etil}piperidina
Descripción general
Descripción
4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO and its molecular weight is 297.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
Este compuesto puede servir como un bloque de construcción o intermedio útil en la síntesis de varios compuestos orgánicos novedosos . Se puede utilizar en la síntesis de alcanos y cetonas metilados mediante metilación catalizada por Ni de haluros de alquilo no activados y cloruros de ácido .
Actividad Acaricida
Existe evidencia de que compuestos similares se han utilizado en el estudio de la actividad acaricida (matar ácaros) . Si bien no se menciona el compuesto exacto, es posible que "Clorhidrato de 4-{2-[2-(tert-butil)fenoxi]etil}piperidina" podría tener aplicaciones similares.
Estudios de Neurotoxicidad
Compuestos con estructuras similares se han utilizado para estudiar los efectos neurotóxicos en ciertas especies . Estos estudios a menudo se centran en el impacto de estos compuestos en el sistema nervioso y su potencial como pesticidas u otras formas de control biológico.
Inhibición Enzimática
Se ha encontrado que algunos compuestos relacionados inhiben ciertas enzimas, como la monoaminooxidasa (MAO) . Esto podría hacer que "this compound" sea útil en el estudio de estas enzimas y las afecciones con las que están asociadas.
Estudios de Aminas Biogénicas
Los compuestos relacionados se han utilizado en el estudio de las aminas biogénicas, un grupo de neurotransmisores . Esto podría hacer que "this compound" sea útil en la investigación neurológica.
Estudios de Receptores Acoplados a Proteínas G
Existe evidencia de que compuestos similares pueden interactuar con ciertos receptores acoplados a proteínas G de aminas biogénicas especiales . Esto podría hacer que "this compound" sea útil en el estudio de estos receptores y las afecciones con las que están asociados.
Propiedades
IUPAC Name |
4-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-4-5-7-16(15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQWCLZQMHOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)







![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)



